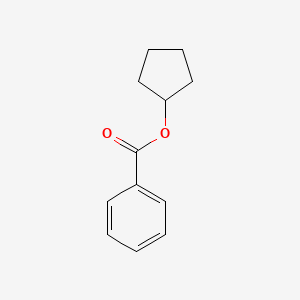

Cyclopentyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOUXCNEZWLVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278566 | |

| Record name | cyclopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32651-38-0 | |

| Record name | NSC8238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclopentyl Benzoate (CAS 32651-38-0)

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of this compound. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Properties

This compound is an ester of benzoic acid and cyclopentanol. Its physicochemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 32651-38-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Boiling Point | 276.5 °C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Refractive Index | 1.537 | |

| Flash Point | 123.3 °C |

Computed Properties

| Property | Value | Reference |

| XLogP3-AA | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 26.3 Ų | |

| Heavy Atom Count | 14 |

Synthesis of this compound

The most common laboratory synthesis of this compound is the Fischer esterification of benzoic acid with cyclopentanol, or the reaction of a benzoic acid derivative with cyclopentanol. A typical synthesis involves the reaction of benzoyl chloride with cyclopentanol.

Experimental Protocol: Synthesis from Benzoyl Chloride

This protocol describes the synthesis of this compound from benzoyl chloride and cyclopentanol.

Materials:

-

Benzoyl chloride

-

Cyclopentanol

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyclopentanol (1.0 equivalent) in dichloromethane.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

1H NMR Spectroscopy

Experimental Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

Expected Chemical Shifts:

-

Aromatic protons: ~7.4-8.1 ppm (multiplets)

-

Cyclopentyl methine proton (-O-CH-): ~5.3 ppm (multiplet)

-

Cyclopentyl methylene protons: ~1.5-2.0 ppm (multiplets)

13C NMR Spectroscopy

Experimental Protocol:

-

Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Acquire the 13C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

The CDCl₃ solvent peak at δ 77.16 can be used for chemical shift referencing.

Expected Chemical Shifts:

-

Carbonyl carbon: ~166 ppm

-

Aromatic carbons: ~128-133 ppm

-

Cyclopentyl methine carbon (-O-CH-): ~78 ppm

-

Cyclopentyl methylene carbons: ~23, 33 ppm

Infrared (IR) Spectroscopy

Experimental Protocol:

-

For a neat liquid sample, a drop of this compound is placed between two KBr or NaCl plates.

-

The plates are mounted in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions:

-

C=O stretch (ester): ~1720 cm⁻¹ (strong)

-

C-O stretch (ester): ~1270 and 1110 cm⁻¹ (strong)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2800-3000 cm⁻¹

-

C=C stretch (aromatic): ~1600, 1450 cm⁻¹

Mass Spectrometry (MS)

Experimental Protocol:

-

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

-

Electron ionization (EI) is a common method for fragmentation.

Expected Fragments:

-

Molecular ion (M⁺): m/z = 190

-

Benzoyl cation [C₆H₅CO]⁺: m/z = 105 (base peak)

-

Phenyl cation [C₆H₅]⁺: m/z = 77

-

Cyclopentyl cation [C₅H₉]⁺: m/z = 69

Spectroscopic analysis workflow

Applications in Drug Development

While specific biological activities for this compound are not widely reported, the benzoate and cyclopentyl moieties are present in various biologically active molecules. Benzoate esters are often utilized as prodrugs to enhance the bioavailability of pharmaceuticals. The cyclopentyl group, as a lipophilic and conformationally restricted moiety, can be incorporated into drug candidates to improve their binding affinity and pharmacokinetic properties.[3] For instance, certain cyclopentyl derivatives have shown notable biological activities, including potential as antimicrobial agents.[4]

Safety Information

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentyl benzoate. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. All quantitative data is presented in clear, structured tables. Detailed experimental methodologies for key characterization techniques are also provided. Furthermore, a logical flowsheet of the compound's characterization is presented using the DOT language for visualization.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₂, is an ester of benzoic acid and cyclopentanol.[1] It is a compound of interest in organic synthesis and can serve as a building block in the development of more complex molecules. Understanding its physical and chemical properties is crucial for its application in research and development.

General Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 32651-38-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)OC(=O)C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C12H14O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | [1] |

| Physical State | Liquid (at room temperature) |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for designing reaction and purification protocols.

| Property | Value | Reference |

| Boiling Point | 276.5 °C at 760 mmHg | [3] |

| Density | 1.09 g/cm³ | [3] |

| Refractive Index | 1.537 | [3] |

| Flash Point | 123.3 °C | [3] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

Chemical Properties and Reactivity

This compound, as an ester, undergoes characteristic reactions of this functional group.

-

Hydrolysis: Like other esters, this compound can be hydrolyzed under acidic or basic conditions.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the benzene ring and the cyclopentyl group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~8.0 | Multiplet |

| Aromatic (meta and para to C=O) | ~7.4-7.6 | Multiplet |

| -CH- (cyclopentyl, attached to oxygen) | ~5.3 | Multiplet |

| -CH₂- (cyclopentyl) | ~1.5-2.0 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (carbonyl) | ~166 |

| Aromatic (quaternary, attached to C=O) | ~130 |

| Aromatic (CH) | ~128-133 |

| -CH- (cyclopentyl, attached to oxygen) | ~78 |

| -CH₂- (cyclopentyl) | ~23-33 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the aromatic and aliphatic moieties.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1720 | Strong, sharp absorption |

| C-O (ester) | ~1270 and ~1110 | Strong absorptions |

| C-H (aromatic) | ~3030-3100 | Medium to weak absorptions |

| C=C (aromatic) | ~1450-1600 | Medium to weak absorptions |

| C-H (aliphatic) | ~2850-2960 | Medium to strong absorptions |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of benzoic acid with cyclopentanol, a common method being the Fischer esterification, or more efficiently, by reacting benzoyl chloride with cyclopentanol.

Reaction: Benzoyl chloride + Cyclopentanol → this compound + HCl[5]

Materials:

-

Benzoyl chloride

-

Cyclopentanol

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve cyclopentanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution while stirring.

-

Add pyridine dropwise to the reaction mixture to neutralize the HCl formed.

-

Allow the reaction to stir at room temperature for several hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation.

Determination of Boiling Point

Apparatus:

-

Thiele tube or micro-boiling point apparatus

-

Thermometer

-

Capillary tube

-

Sample of this compound

Procedure:

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube containing mineral oil.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer

-

Various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound.

-

To each test tube, add a measured volume of a different solvent.

-

Agitate the mixtures using a vortex mixer for a set period.

-

Visually inspect each tube to determine if the this compound has dissolved completely, partially, or not at all.

-

For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined after separating the undissolved portion.

Acquisition of NMR Spectra

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., chloroform-d).

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Acquisition of IR Spectrum

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Sample of this compound

Procedure (for liquid film on salt plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of this compound on one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Place the salt plate assembly in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

Clean the salt plates thoroughly with an appropriate solvent after use.

Visualization of Property Relationships

The following diagram illustrates the logical flow and relationship between the fundamental properties and the analytical characterization of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentyl benzoate. Due to the limited public availability of experimentally derived spectra for this specific compound, the data presented herein is a combination of predicted values based on established NMR principles and comparisons with structurally analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related molecules.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of chemical shift trends in similar ester compounds and established increments for substituent effects on aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | ~8.05 | Doublet of doublets (dd) | 2H | ~8.4, 1.6 |

| H-4' | ~7.55 | Triplet of triplets (tt) | 1H | ~7.4, 1.2 |

| H-3', H-5' | ~7.45 | Triplet (t) | 2H | ~7.8 |

| H-1 | ~5.30 | Multiplet (m) | 1H | - |

| H-2, H-5 | ~1.85-2.00 | Multiplet (m) | 4H | - |

| H-3, H-4 | ~1.60-1.75 | Multiplet (m) | 4H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~166.5 |

| C-1' | ~130.5 |

| C-4' | ~132.8 |

| C-2', C-6' | ~129.6 |

| C-3', C-5' | ~128.3 |

| C-1 | ~78.0 |

| C-2, C-5 | ~32.5 |

| C-3, C-4 | ~23.8 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integration and Peak Picking: Integrate all signals in the ¹H spectrum. Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: Experimental workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclopentyl Benzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and structural elucidation of chemical compounds. By measuring the interaction of infrared radiation with a sample, an IR spectrum is produced that serves as a unique molecular "fingerprint." This guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the IR spectrum of cyclopentyl benzoate, an aromatic ester. Understanding its spectral features is crucial for quality control, reaction monitoring, and characterization in fields such as medicinal chemistry and materials science.

This compound consists of three primary structural components, each with characteristic vibrational modes: an aromatic (benzene) ring, an ester functional group, and a saturated alicyclic (cyclopentyl) ring. The IR spectrum of this compound is a superposition of the absorption bands arising from these distinct moieties.

Molecular Structure and Key Vibrational Modes

The chemical structure of this compound dictates its infrared absorption profile. The key functional groups and their associated bond vibrations are the primary focus of spectral analysis.

-

Aromatic System: The benzene ring exhibits characteristic C-H stretching vibrations from its sp²-hybridized carbons and in-plane C=C stretching vibrations.

-

Ester Group: The ester linkage (-COO-) is defined by a highly polar carbonyl (C=O) bond and two distinct carbon-oxygen single bonds (C-O), all of which produce strong, readily identifiable absorption bands.[1]

-

Alicyclic System: The cyclopentyl ring contains sp³-hybridized carbons, giving rise to aliphatic C-H stretching and bending vibrations.

Data Presentation: Characteristic IR Absorption Bands

The interpretation of the this compound spectrum relies on identifying absorption bands corresponding to its specific functional groups. The following table summarizes the expected vibrational modes and their wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H (sp²) | Aromatic Stretch | Medium to Weak |

| 3000 - 2850 | C-H (sp³) | Aliphatic Stretch (Cyclopentyl) | Medium to Strong |

| 1730 - 1715 | C=O | Ester Carbonyl Stretch | Very Strong, Sharp |

| 1600 - 1450 | C=C | Aromatic Ring Stretch | Medium, often multiple bands |

| ~1460 | C-H | Aliphatic CH₂ Scissoring (Bend) | Medium |

| 1310 - 1250 | C-C-O | Asymmetric Ester Stretch | Strong |

| 1130 - 1000 | O-C-C | Symmetric Ester Stretch | Strong |

| 900 - 675 | C-H | Aromatic Out-of-Plane Bend | Strong to Medium |

Table 1: Summary of the principal infrared absorption bands for this compound. Ranges are derived from established correlations for aromatic esters and alicyclic compounds.[2][3][4][5][6][7][8]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and minimal sample preparation.[9][10][11][12]

4.1 Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.

4.2 Detailed Methodology

-

Instrument and Accessory Preparation:

-

Ensure the ATR crystal surface is impeccably clean. Gently wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.

-

Allow the solvent to evaporate completely before proceeding.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient atmosphere, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signal from the ATR crystal and instrument optics.

-

This background is stored by the instrument's software and is automatically subtracted from the sample spectrum to provide a clean, corrected spectrum of the analyte.

-

-

Sample Application:

-

Place a single, small drop of neat (undiluted) this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it interacts with the sample at the crystal-liquid interface.[10]

-

For optimal results, co-add and average multiple scans (typically 16 to 32) to improve the signal-to-noise ratio.

-

The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal surface immediately after the measurement using the same procedure outlined in Step 1 to prevent cross-contamination of subsequent samples.

-

Visualization of Workflows and Relationships

5.1 Spectral Interpretation Workflow

The logical process for analyzing an acquired IR spectrum involves a systematic examination of key spectral regions to confirm the presence of the expected functional groups.

5.2 Molecular Structure and Vibrational Mode Correlation

This diagram illustrates the direct relationship between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is directly interpretable by correlating specific absorption bands to the vibrational modes of its constituent functional groups. The very strong carbonyl (C=O) stretch, the distinct C-O ester stretches, and the characteristic absorptions of the aromatic and cyclopentyl rings create a unique spectral fingerprint. By following a systematic experimental protocol, such as the ATR-FTIR method detailed herein, researchers and drug development professionals can reliably obtain high-quality spectra for structural verification, purity assessment, and quality control.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation pattern of cyclopentyl benzoate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclopentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public experimental spectra, this document leverages established fragmentation principles of aromatic esters and cycloalkanes to predict the fragmentation pathways and resulting mass spectrum.

Introduction

This compound is an ester of benzoic acid and cyclopentanol. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various scientific contexts, including drug metabolism studies and quality control in chemical synthesis. Electron ionization mass spectrometry induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions resulting from specific cleavage pathways. The predicted quantitative data for the major ions are summarized in Table 1. The molecular weight of this compound (C12H14O2) is 190.24 g/mol .[1]

Table 1: Predicted m/z Values and Relative Abundance of Major Fragments

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) |

| 190 | [C12H14O2]+• (Molecular Ion) | C12H14O2 | Low |

| 122 | [C7H6O2]+• (Benzoic Acid) | C7H6O2 | Moderate |

| 105 | [C7H5O]+ (Benzoyl Cation) | C7H5O | High (Base Peak) |

| 77 | [C6H5]+ (Phenyl Cation) | C6H5 | Moderate |

| 69 | [C5H9]+ (Cyclopentyl Cation) | C5H9 | Moderate |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]+•) is expected to proceed through several primary pathways, which are common for benzoate esters and compounds containing cycloalkyl groups.

Alpha Cleavage

Alpha cleavage is a common fragmentation pathway for esters. It involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can occur in two ways:

-

Formation of the Benzoyl Cation (m/z 105): Cleavage of the C-O bond between the carbonyl carbon and the cyclopentyl oxygen results in the formation of the highly stable benzoyl cation ([C7H5O]+). This fragment is often the base peak in the mass spectra of benzoate esters. The other fragment is a cyclopentoxy radical, which is not detected.

-

Formation of the Cyclopentyl Cation (m/z 69): Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the formation of a cyclopentyl cation ([C5H9]+) and a benzoyl radical.

McLafferty-type Rearrangement

A rearrangement reaction can lead to the formation of a benzoic acid radical cation ([C7H6O2]+•) with an m/z of 122. This involves the transfer of a hydrogen atom from the cyclopentyl ring to the carbonyl oxygen, followed by the elimination of a neutral cyclopentene molecule.

Fragmentation of the Benzoyl Cation

The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C6H5]+) at m/z 77.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a typical experimental protocol for acquiring an EI mass spectrum of a compound like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

4.1 Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Quadrupole or Time-of-Flight (TOF) mass analyzer.

4.2 Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

4.3 Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

4.4 Mass Spectrometry (MS) Conditions:

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

4.5 Data Acquisition and Analysis:

-

Acquire the mass spectrum of the GC peak corresponding to this compound.

-

Process the data to identify the m/z values and relative abundances of the molecular ion and fragment ions.

Visualization of Fragmentation Pathways

The logical relationships of the core fragmentation pathways of this compound are illustrated in the following diagram generated using the DOT language.

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

Navigating the Isomeric Landscape of C12H14O2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H14O2 represents a diverse landscape of isomeric compounds, each with unique chemical structures and, consequently, distinct physical, chemical, and biological properties. This technical guide provides an in-depth overview of prominent isomers of C12H14O2, focusing on their nomenclature, key data, and relevant biological pathways.

Understanding Isomerism in C12H14O2

The existence of multiple isomers for a single molecular formula underscores the critical importance of precise nomenclature in chemical and biological research. Trivial or common names can often lead to ambiguity, whereas the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous way to identify each distinct molecule. This guide will primarily focus on two well-documented isomers: Ligustilide and 1-Phenylcyclopentanecarboxylic acid, while also acknowledging other notable isomers.

Isomer Focus: Ligustilide

Ligustilide, a naturally occurring phthalide, has garnered significant attention in the scientific community for its diverse pharmacological activities. It is a primary bioactive constituent of several medicinal plants, most notably from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.

IUPAC Name and Synonyms

| Systematic Name (IUPAC) | Common Synonyms | CAS Registry Number |

| (3Z)-3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone | Z-Ligustilide, 3-Butylidene-4,5-dihydrophthalide | 4431-01-0[1][2] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of ligustilide are extensively reported in the scientific literature. A generalized workflow for its extraction and analysis is presented below.

Caption: Generalized workflow for the extraction and analysis of Ligustilide.

Signaling Pathways

Ligustilide has been shown to modulate a variety of signaling pathways, contributing to its therapeutic potential in a range of diseases. One of the key pathways influenced by ligustilide is the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Caption: Ligustilide-mediated activation of the Nrf2/ARE signaling pathway.

Isomer Focus: 1-Phenylcyclopentanecarboxylic Acid

1-Phenylcyclopentanecarboxylic acid is another isomer of C12H14O2. While less studied for its biological activities compared to ligustilide, it serves as an important building block in organic synthesis.

IUPAC Name and Synonyms

| Systematic Name (IUPAC) | Common Synonyms | CAS Registry Number |

| 1-Phenylcyclopentane-1-carboxylic acid | Cyclopentanecarboxylic acid, 1-phenyl- | 77-55-4[3] |

Other Notable Isomers of C12H14O2

A variety of other compounds share the molecular formula C12H14O2, each with its own set of properties and applications. A selection of these is presented in the table below.

| IUPAC Name | Common Synonyms | CAS Registry Number |

| Isopropyl (2E)-3-phenylprop-2-enoate | Isopropyl cinnamate | 7780-06-5[3] |

| 1-(4-Methoxyphenyl)pent-1-en-3-one | 104-27-8[3][4] | |

| 4-(4-Hydroxyphenyl)cyclohexan-1-one | 4-(4-Oxocyclohexyl)phenol | 105640-07-1[3] |

| 4-(3-Methyl-2-butenyloxy)benzaldehyde | p-Isopentenyloxybenzaldehyde | 28090-12-2[3] |

This guide serves as a starting point for researchers and professionals working with compounds of the molecular formula C12H14O2. The isomeric diversity highlighted herein emphasizes the necessity for careful identification and characterization to ensure reproducible and accurate scientific outcomes. Further investigation into the properties and biological activities of the lesser-known isomers may reveal novel therapeutic agents or valuable chemical intermediates.

References

Cyclopentyl Benzoate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl benzoate in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing detailed experimental protocols for researchers to determine precise solubility values. The information is supplemented with qualitative solubility expectations based on the general behavior of benzoate esters and predictive assessments.

Executive Summary

This compound, an ester of benzoic acid and cyclopentanol, is a compound of interest in organic synthesis and pharmaceutical development. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, formulation, and drug delivery. This guide outlines standard methodologies for accurately measuring the solubility of this compound and presents a framework for understanding its behavior in different solvent classes.

Predicted Solubility Profile

While specific experimental data is not extensively published, the general principles of "like dissolves like" and the known properties of similar benzoate esters suggest the following qualitative solubility profile for this compound. Quantitative determination requires experimental validation as described in Section 3.0.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble to Freely Soluble | The non-polar cyclopentyl and phenyl groups of this compound interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Freely Soluble | These solvents can engage in dipole-dipole interactions with the ester functional group, and their alkyl portions can interact with the non-polar parts of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | While the ester can accept hydrogen bonds, the large non-polar structure may limit solubility compared to more polar aprotic solvents. |

| Aqueous | Water | Insoluble/Slightly Soluble | The hydrophobic nature of the cyclopentyl and phenyl rings significantly outweighs the polarity of the ester group, leading to poor aqueous solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental methods. The following are detailed protocols for commonly used techniques.

Gravimetric Analysis (Shake-Flask Method)

This is a traditional and reliable method for determining thermodynamic solubility.[1][2][3][4][5]

3.1.1 Principle An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent. The undissolved solid is removed, and the concentration of the dissolved solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[1]

3.1.2 Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

3.1.3 Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette and filter it to remove any undissolved microparticles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dry residue.

3.1.4 Calculation The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate taken in mL) * 100

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a faster method compared to gravimetric analysis.[6][7][8]

3.2.1 Principle A saturated solution of this compound is prepared. The concentration of the dissolved solute is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

3.2.2 Materials and Apparatus

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in 3.1.2)

-

Volumetric flasks and pipettes for dilutions

3.2.3 Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the selected solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-6 in 3.1.3).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[9][10][11]

3.3.1 Principle A saturated solution is prepared and analyzed by HPLC. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

3.3.2 Materials and Apparatus

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Materials for preparing a saturated solution (as in 3.1.2)

-

Volumetric flasks and pipettes for dilutions

3.3.3 Procedure

-

Develop an HPLC Method: Develop a suitable HPLC method for this compound, optimizing the mobile phase composition, flow rate, and column to achieve good peak shape and resolution.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent.

-

Prepare a series of standard solutions by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-6 in 3.1.3).

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of this compound.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. sciforum.net [sciforum.net]

Thermodynamic Properties of Cyclopentyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl benzoate (C₁₂H₁₄O₂) is an ester with applications in various chemical syntheses and as a fragrance component. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established experimental protocols and the potential for computational estimation. All quantitative data found in the public domain are summarized, and detailed experimental workflows are presented to guide researchers in obtaining reliable thermodynamic data.

Introduction

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and vapor pressure, are fundamental to understanding its chemical and physical behavior. For this compound, these properties are essential for applications ranging from reaction calorimetry and process scale-up to formulation and stability studies in the pharmaceutical and fragrance industries. This guide outlines the standard experimental techniques for measuring these properties and provides a framework for researchers to conduct their own determinations.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.24 g/mol | --INVALID-LINK-- |

| CAS Number | 32651-38-0 | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Note: Specific values for boiling point, density, and refractive index were not found in the initial search. These would need to be determined experimentally.

Experimental Determination of Thermodynamic Properties

The following sections detail the primary experimental techniques for measuring the key thermodynamic properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[1] For organic compounds like this compound, this is typically determined indirectly through combustion calorimetry.[2]

-

Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electrical current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.

-

Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify any side products, such as nitric acid formed from residual nitrogen.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system. This value is then corrected for the heat of combustion of the fuse wire and the heat of formation of any side products to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

A schematic workflow for determining the enthalpy of formation using combustion calorimetry is presented below.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[3][4] It is widely used to determine heat capacity, melting point, glass transition temperature, and the enthalpy of phase transitions.[5][6]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen.

-

Temperature Program: A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. The program may also include cooling and isothermal segments.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This data is recorded as a thermogram, which plots heat flow versus temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline in the thermogram.

-

Melting Point (Tm): An endothermic peak in the thermogram indicates melting. The temperature at the peak maximum is typically taken as the melting point.

-

Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion.

-

Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.

-

The logical flow for a typical DSC experiment is illustrated in the following diagram.

Vapor Pressure Determination

Vapor pressure is a critical property for distillation, evaporation, and safety assessments. For high-boiling point compounds like this compound, vapor pressure can be measured using various techniques, including ebulliometry and thermogravimetric analysis (TGA) coupled with a mass spectrometer.[7] DSC can also be adapted for vapor pressure measurements.[8][9]

-

Sample Preparation: A small sample of this compound is placed in a hermetic DSC pan with a precisely drilled pinhole in the lid.

-

Instrument Setup: The pan is placed in a pressure DSC cell.

-

Pressure and Temperature Program: The cell is subjected to a series of experiments at different constant pressures. For each pressure, the sample is heated at a constant rate.

-

Data Acquisition: The onset temperature of the boiling endotherm is recorded for each pressure.

-

Data Analysis: The vapor pressure data (pressure versus boiling temperature) are fitted to the Antoine or Clausius-Clapeyron equation to determine the constants that describe the vapor pressure curve of the substance.

The relationship between pressure and boiling point determination is depicted below.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermodynamic properties.[10] Techniques such as Density Functional Theory (DFT) can be used to calculate properties like the standard enthalpy of formation.[11] Quantitative Structure-Property Relationship (QSPR) models can also be employed to predict thermodynamic properties based on the molecular structure of the compound.[12] While these methods can be powerful, it is important to note that their accuracy is dependent on the level of theory and basis set used, and the results should ideally be validated against experimental data for similar compounds.

Conclusion

This technical guide has outlined the standard experimental methodologies for determining the key thermodynamic properties of this compound. While direct experimental data for this compound is scarce, the protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements described herein provide a clear path for researchers to obtain this critical information. Furthermore, computational methods offer a viable alternative for estimating these properties. The acquisition of accurate thermodynamic data for this compound will be invaluable for its application in scientific research and industrial processes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Differential Scanning Calorimetry Analysis [intertek.com]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. Differential Scanning Calorimetry (DSC): Measuring Heat Flow [innovatechlabs.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. fiveable.me [fiveable.me]

- 11. mdpi.com [mdpi.com]

- 12. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

Safety and hazard information for cyclopentyl benzoate

An In-depth Technical Guide to the Safety and Hazard Information for Cyclopentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Executive Summary

This compound is a benzoate ester with the chemical formula C₁₂H₁₄O₂. This guide provides a detailed overview of its known safety and hazard information, compiled from various scientific and regulatory sources. The primary identified hazard is acute oral toxicity. This document summarizes key toxicological data, outlines relevant experimental protocols based on international guidelines, and provides recommendations for safe handling, storage, and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| CAS Number | 32651-38-0 | PubChem[1] |

| Appearance | Not explicitly stated, but likely a liquid | N/A |

| Boiling Point | 276.5 °C at 760 mmHg | Guidechem |

| Flash Point | 123.3 °C | Guidechem |

| Density | 1.09 g/cm³ | Guidechem |

| Refractive Index | 1.537 | Guidechem |

| LogP | 2.786 | Guidechem[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Hazard Identification and GHS Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Warning |

Source: PubChem[3], Guidechem[4]

Precautionary Statements: [5]

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

General Mechanisms of Benzoate Ester-Induced Cytotoxicity

Studies on various benzoate esters suggest that their toxicity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] These processes can be triggered by oxidative stress and mitochondrial dysfunction.[1]

Below is a generalized signaling pathway for benzoate ester-induced cytotoxicity.

Experimental Protocols

While specific experimental reports for this compound were not found, this section details the standard methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[5][6][7][8][9]

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.

Principle: A stepwise procedure is used with a few animals of a single sex per step.[5] The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[5]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[10]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity.[10] They are fasted overnight before dosing.[10]

-

Dose Preparation and Administration: The test substance is typically administered orally by gavage.[10] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5][10]

-

Procedure: The test proceeds in a stepwise manner as illustrated in the workflow diagram below. The number of animals that die or show signs of severe toxicity within a specified period determines the subsequent steps.[5]

-

Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

Dermal and Eye Irritation Testing

Standardized tests are available to assess the potential of a substance to cause skin and eye irritation.

-

Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation such as erythema and edema over a period of time.[11]

-

Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to one eye of an animal (usually a rabbit), with the other eye serving as a control.[12] The eyes are then examined for effects on the cornea, iris, and conjunctiva.[12]

-

In Vitro Alternatives: Several validated in vitro methods using reconstructed human epidermis or cornea-like epithelium models are available and are the preferred methods to reduce animal testing (e.g., OECD 439 for skin irritation and OECD 492 for eye irritation).[2][11][13]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, appropriate safety measures should be in place when handling this compound.

| Exposure Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[14] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[14] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[14] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[14] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[15] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[15] |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents.[14]

Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[5] Do not allow to enter drains or waterways.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[14]

-

Incompatible Materials: Strong oxidizing agents.[14]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[14]

Ecological Information

Specific data on the environmental fate and ecotoxicity of this compound are limited. As a general precaution, releases to the environment should be avoided. Benzoate compounds can be harmful to aquatic organisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. criver.com [criver.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 1,2-Cyclopentanediol, 1-benzoate, (1S,2R)- Safety Data Sheets(SDS) lookchem [lookchem.com]

Cyclopentyl Benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl benzoate, an ester of benzoic acid and cyclopentanol, is a chemical compound with applications in the fragrance industry and as a versatile intermediate in organic synthesis. This technical guide provides an in-depth exploration of its discovery and history, rooted in the development of classical esterification reactions. It details the compound's physicochemical properties, outlines established synthesis protocols, and discusses its applications. This document serves as a comprehensive resource, complete with tabulated data and diagrammatic representations of synthetic pathways to facilitate understanding and further research.

Introduction and Historical Context

The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, provided a direct method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. This foundational reaction would have enabled the synthesis of this compound from benzoic acid and cyclopentanol.

Slightly earlier, the Schotten-Baumann reaction , developed in the 1880s by Carl Schotten and Eugen Baumann, offered an alternative route involving the acylation of alcohols. This method, which typically uses an acid chloride and an alcohol in the presence of a base, would also have been a viable pathway to this compound.

The applications of this compound have historically been most prominent in the fragrance industry, where esters are widely used for their aromatic properties. More recently, the cyclopentyl moiety has garnered significant attention in medicinal chemistry, particularly as a structural component in various therapeutic agents, including prostaglandin analogs. While this compound itself is not a direct therapeutic, its synthesis and chemistry are relevant to the development of such compounds.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its key physical and chemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 32651-38-0 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Powder | [2] |

| Boiling Point | 276.5 °C at 760 mmHg | |

| Flash Point | 123.3 °C | |

| Density | 1.09 g/cm³ | |

| Refractive Index | 1.537 |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the cyclopentyl ring.[1]

-

¹³C NMR: The carbon NMR spectrum provides distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.[1]

-

GC-MS: Gas chromatography-mass spectrometry data reveals a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.[1]

-

FTIR: The infrared spectrum displays a strong absorption band for the C=O stretching of the ester group and bands corresponding to the C-O stretching and the aromatic C-H bonds.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established esterification methods. The two most common and historically significant routes are the Fischer-Speier esterification and the reaction of cyclopentanol with benzoyl chloride (a variation of the Schotten-Baumann reaction).

Fischer-Speier Esterification

This acid-catalyzed esterification involves the reaction of benzoic acid with cyclopentanol.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine benzoic acid (1.0 equivalent), cyclopentanol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A non-polar solvent that forms an azeotrope with water, such as toluene or hexane, should be used as the reaction medium.

-

Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Logical Workflow for Fischer-Speier Esterification

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Acylation with Benzoyl Chloride

This method involves the reaction of cyclopentanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction:

Experimental Protocol:

-

Reaction Setup: Dissolve cyclopentanol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring. An exothermic reaction will occur, and a precipitate of the hydrochloride salt of the base may form.

-

Reaction Time: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by vacuum distillation.

Logical Workflow for Acylation with Benzoyl Chloride

Caption: Workflow for the synthesis of this compound via acylation with benzoyl chloride.

Applications

Fragrance and Flavor Industry

This compound, like many other esters, possesses a pleasant odor, which has led to its use in the fragrance industry. It can be incorporated into various consumer products, including perfumes, cosmetics, soaps, and detergents, to impart or modify their scent profiles. Patent literature from the mid to late 20th century onwards describes the use of various cyclopentane derivatives, including esters, as fragrance components.[3][4]

Organic Synthesis Intermediate